molecular formula C10H11Cl2NO B14051184 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14051184
M. Wt: 232.10 g/mol
InChI Key: JRCAMYIEDYCCSB-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness: 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5,13H2,1H3

InChI Key

JRCAMYIEDYCCSB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)CCl)N)Cl

Origin of Product

United States

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